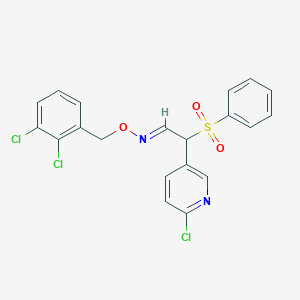

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime

Description

This compound is a sulfonylacetaldehyde oxime derivative characterized by a pyridinyl core substituted with a chlorine atom at the 6-position, a phenylsulfonyl group at the 2-position, and an oxime ether moiety linked to a 2,3-dichlorobenzyl group. Its molecular formula is C₂₀H₁₅Cl₃N₂O₃S, with a molecular weight of 469.77 g/mol. The structure features:

- A phenylsulfonyl group, enhancing stability and influencing solubility.

- An oxime ether functional group (O-(2,3-dichlorobenzyl)), which may improve metabolic resistance and target binding affinity.

Synthesized via nucleophilic substitution and condensation reactions, this compound has been investigated for pesticidal and pharmacological applications due to its structural similarity to neonicotinoids and sulfonylurea-based agrochemicals .

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-[(2,3-dichlorophenyl)methoxy]ethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2O3S/c21-17-8-4-5-15(20(17)23)13-28-25-12-18(14-9-10-19(22)24-11-14)29(26,27)16-6-2-1-3-7-16/h1-12,18H,13H2/b25-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBNOYYSRMNCZ-BRJLIKDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime (CAS Number: 478048-61-2) is a complex organic compound that has garnered interest in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyridine ring, a sulfonyl group, and an oxime functional group, suggests potential biological activity that merits further exploration.

Molecular Structure and Properties

The molecular formula of this compound is , indicating a significant presence of chlorine and sulfur atoms. The molecular weight is approximately 469.77 g/mol. The structural complexity allows for various chemical interactions that could lead to diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.77 g/mol |

| CAS Number | 478048-61-2 |

| Purity | >90% |

The biological activity of 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime primarily revolves around its potential as an anticancer agent. The compound's mechanism of action may involve inhibition of tubulin polymerization, which is critical for cell division. This inhibition can lead to cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing oxime moieties have shown enhanced antiproliferative activity compared to their ketone counterparts. Specific findings include:

- IC50 Values : Compounds related to this oxime have exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A549 lung cancer cells).

- Cell Cycle Arrest : At concentrations around 1 µM, these compounds can cause a notable increase in the percentage of cells in the G2/M phase of the cell cycle.

Case Studies

- Anticancer Activity : In a study focusing on imidazole derivatives, compounds similar to 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime were tested against the NCI 60 cancer cell line panel. Results indicated that many derivatives displayed IC50 values below 5 µM across various cell lines except for certain leukemia and colon cancer cells .

- Tubulin Inhibition : Another study highlighted that certain oxime derivatives inhibited porcine tubulin polymerization with IC50 values ranging from 1.68 µM to 4.64 µM. This suggests a promising avenue for developing new anticancer therapies targeting microtubule dynamics .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary data suggest that compounds with similar structures exhibit varying degrees of cytotoxicity towards normal human cells, indicating the necessity for careful evaluation during drug development processes.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : Replacement of the oxime ether with a nitroimine group (as in imidacloprid) could enhance insecticidal potency but may compromise metabolic stability.

- Environmental Impact : The high LogP of the target compound raises concerns about bioaccumulation, necessitating formulation adjustments for agricultural use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.